
2,6-二叔丁基对苯二酚
概述
描述
2,6-Di-tert-butylhydroquinone (C14H22O2) is an alkylbenzene . It is a derivative of hydroquinone, substituted with a tert-butyl group .
Synthesis Analysis
The synthesis of 2,6-Di-tert-butylhydroquinone has been studied with the oxidation reaction of 2,6-di-tert-butylanthracene with hydrogen peroxide, employing Bronsted acidic ionic liquids as catalysts .Molecular Structure Analysis
The molecular formula of 2,6-Di-tert-butylhydroquinone is C14H22O2. It has an average mass of 222.323 Da and a monoisotopic mass of 222.161987 Da .Chemical Reactions Analysis
The kinetics of 2,6-Di-tert-butylhydroquinone oxidation was investigated both with spectrophotometry and manometric methods. The key reaction-interaction of phenoxy radical with oxygen is suggested .Physical And Chemical Properties Analysis
2,6-Di-tert-butylhydroquinone is a white crystalline solid at room temperature with a faint, characteristic odor. It displays a melting point in the range of 126.5 – 128.5 °C .科学研究应用
抗氧化特性和代谢途径
2,6-二叔丁基对苯二酚(2-叔丁基对苯二酚,BHQ)因其抗氧化特性而受到认可。它被用作食品添加剂,并在低剂量时表现出抗癌作用。然而,在啮齿动物中高剂量时,它已显示出致癌性。BHQ 代谢成细胞毒性的叔丁基醌 (BQ),叔丁基醌进一步转化,可能诱发染色体畸变。人醛酮还原酶 (AKR) 1B10 已被确认为还原这些代谢物的毒性的有效催化剂,表明其对它们的毒性具有保护作用 (松永等人,2012)。
在药物代谢和信号转导途径中的作用
叔丁基对苯二酚影响了与肝脏药物代谢系统和信号转导途径相关的基因表达谱。它通过 Keap1/Nrf2/ARE 机制诱导第二阶段解毒酶,有助于其化学预防功能。然而,它的生物效应也可能由与各种信号级联相关的 Nrf2 独立机制介导 (Shintyapina 等人,2017)。
化学保护和致癌作用
广泛的研究表明叔丁基对苯二酚 (tBHQ) 具有化学保护和致癌作用。tBHQ 通过 Nrf2 依赖性途径诱导第二阶段异种代谢酶的能力有助于其保护作用。然而,长期接触 tBHQ 可能诱发致癌性,尽管确切的机制尚未完全了解 (Gharavi 等人,2007)。
对细胞功能和健康的影响
叔丁基对苯二酚对细胞功能和健康表现出不同的影响。已发现它对特定细胞类型(如 A549 肺癌细胞和人脐静脉内皮细胞 (HUVEC))表现出细胞毒性和遗传毒性,表明与其使用相关的潜在风险 (Eskandani 等人,2014)。此外,已经探索了它在激活特定途径(如 Keap1/Nrf2/ARE 通路)中的作用,该途径与神经保护和第二阶段抗氧化酶的诱导有关 (Tasset 等人,2009)。
与蛋白质和酶的相互作用
叔丁基对苯二酚与牛血清白蛋白 (BSA) 等蛋白质的相互作用已经过研究,提供了对其结合机制和对蛋白质构象影响的见解 (Shahabadi 等人,2011)。
抗菌性能
据报道,叔丁基对苯二酚具有抗菌活性,特别是对金黄色葡萄球菌。抗菌活性归因于其氧化产物叔丁基苯醌 (TBBQ),它促使葡萄球菌膜完整性丧失 (Ooi 等人,2013)。
合成和纯化方法
已经开发出叔丁基对苯二酚的纯化和合成的高效方法,突出了其工业相关性。这些方法专注于提高纯度和产率,反映了它在各种应用中的重要性 (Ye 等人,2015); (Gen-rong, 2006)。
安全和危害
2,6-Di-tert-butylhydroquinone is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, respiratory irritation, and may cause an allergic skin reaction. It is suspected of causing genetic defects and damaging fertility or the unborn child. It is harmful if swallowed or in contact with skin .
未来方向
Future research could focus on the development of more effective and convenient methods for evaluating safety by analytical monitoring of 2,6-Di-tert-butylhydroquinone and its metabolites . Additionally, the recyclability of the ionic liquid used in the synthesis suggests that this study will contribute to technical improvements in the original method while concurrently reducing the cost associated with the synthesis of alkyl anthraquinones via the oxidation method .
属性
IUPAC Name |
2,6-ditert-butylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGVTUJBHHZRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062423 | |
| Record name | 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,6-Di-tert-butyl-1,4-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,6-Di-tert-butylhydroquinone | |
CAS RN |
2444-28-2 | |
| Record name | 2,6-Di-tert-butylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYLHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7RBM89DC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Di-tert-butyl-1,4-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
| Record name | 2,6-Di-tert-butyl-1,4-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism behind the antioxidant activity of 2,6-Di-tert-butylhydroquinone?
A1: 2,6-Di-tert-butylhydroquinone (2,6-DTBHQ) exhibits antioxidant activity primarily through its ability to scavenge free radicals. This process involves the donation of a hydrogen atom from the hydroxyl group of 2,6-DTBHQ to the free radical, effectively neutralizing it and preventing further oxidative damage. A key reaction in this process is the interaction of the resulting phenoxy radical with oxygen. [, ]
Q2: How does the metabolism of 2,6-Di-tert-butylhydroquinone differ from its analog, Butylated hydroxytoluene (BHT)?
A2: While both 2,6-DTBHQ and BHT are antioxidants, their metabolic pathways differ. BHT is primarily metabolized to 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-acid). Interestingly, BHT-acid can be further metabolized to 2,6-di-tert-butylphenol (DBP), which can then be converted to 2,6-DTBHQ and 2,6-di-tert-butyl-p-benzoquinone (BBQ). This metabolic route through DBP leads to a significantly higher excretion rate of 2,6-DTBHQ glucuronide compared to direct BHT administration. []
Q3: What unique reactions occur during the oxidation of 2,6-Di-tert-butylhydroquinone and its related compounds?
A3: The oxidation of 2,6-DTBHQ and its analogs can lead to interesting transformations. For instance, the oxidation of 3,6-di-tert-butylpyrocatechol, a structural isomer of 2,6-DTBHQ, results in the formation of 3,6-di-tert-butyl-2-hydroxy-para-benzoquinone. [] This highlights how subtle structural differences can significantly impact the oxidation products. Additionally, the oxidation of 2,6-DTBHQ itself, whether in solution or adsorbed on silica gel, is significantly influenced by the presence of oxygen. [, ]
Q4: Are there any studies investigating the potential lifespan-extending effects of 2,6-Di-tert-butylhydroquinone?
A4: Research in C. elegans has shown that 2,5-Di-tert-butylhydroquinone (2,5-DTBHQ), an isomer of 2,6-DTBHQ, can extend lifespan. This effect is attributed to its ability to inhibit the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA), suggesting a link between calcium signaling and aging. While 2,6-DTBHQ was used as a negative control in this study, it did show a small but statistically significant increase in C. elegans lifespan, possibly due to its inherent antioxidant properties. []
Q5: What are the implications of 2,6-Di-tert-butylhydroquinone's interaction with oxygen for its use as an antioxidant?
A5: The interaction of 2,6-DTBHQ with oxygen plays a crucial role in its overall consumption, both in solution and when incorporated into materials like polypropylene. This interaction contributes significantly to the depletion of the antioxidant, impacting its long-term effectiveness. Understanding the kinetics of this reaction is essential for predicting the lifespan of 2,6-DTBHQ as an antioxidant in various applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

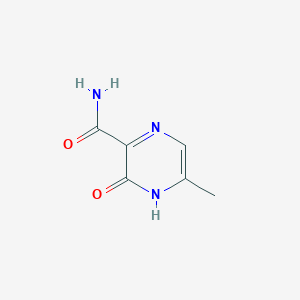
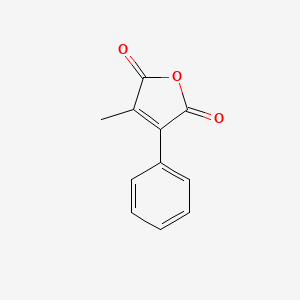
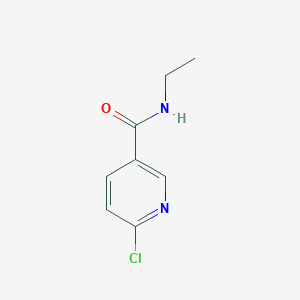

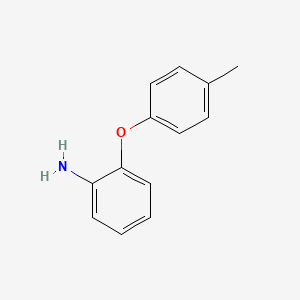
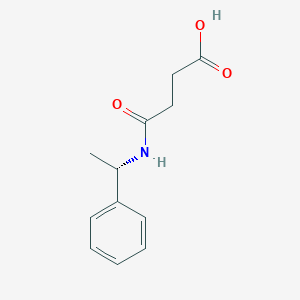

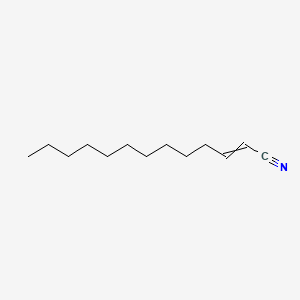
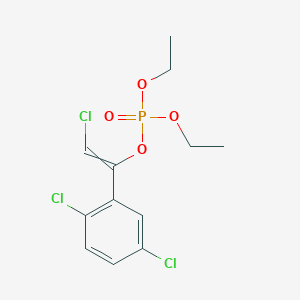
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B1595886.png)
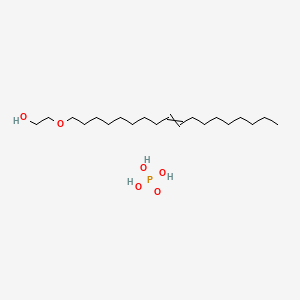

![2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-](/img/structure/B1595892.png)
